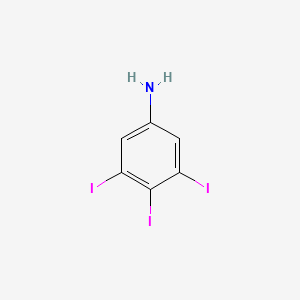

3,4,5-Triiodoaniline

Beschreibung

Evolution of Synthetic Strategies for Triiodoaniline Derivatives

The synthesis of triiodoaniline derivatives has evolved to include a variety of methods, each with its own set of advantages and limitations. Historically, direct iodination of aniline (B41778) has been a common approach. However, controlling the regioselectivity of this reaction to obtain specific isomers can be challenging.

Modern synthetic strategies offer more refined control over the iodination process. One prevalent method involves the use of an iodinating agent in the presence of an oxidizing agent. For instance, the reaction of aniline with molecular iodine and hydrogen peroxide under sonication at room temperature has been reported for the synthesis of triiodoaniline. nih.gov This method is followed by purification steps including extraction and column chromatography. nih.gov

Another approach utilizes N-iodosuccinimide (NIS) for the iodination of anilines. This reagent can be employed under solvent-free grinding conditions, offering a more environmentally benign route. Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing triiodoaniline derivatives, often leading to high yields in a short reaction time.

For the synthesis of specifically substituted triiodoanilines, multi-step strategies are often necessary. This can involve the iodination of an already substituted aniline or a sequence of protection, halogenation, and deprotection steps to achieve the desired substitution pattern. The choice of synthetic route is often dictated by the desired isomer and the available starting materials. For example, the synthesis of 2,4,6-triiodoaniline (B1296100) is well-documented and can be achieved with high chemoselectivity. iaea.org However, the synthesis of other isomers like 3,4,5-triiodoaniline is less commonly reported in the literature, suggesting that their preparation may be more complex or less explored.

Significance of Halogenation in Aromatic Systems for Specialized Chemical Synthesis

The presence of multiple halogen atoms on an aromatic amine profoundly impacts its chemical behavior, making it a valuable tool in specialized chemical synthesis. The electron-withdrawing nature of halogens deactivates the aromatic ring towards electrophilic substitution, while also directing incoming electrophiles to specific positions. This effect is crucial for controlling the regioselectivity of subsequent reactions.

The carbon-halogen bond, particularly the carbon-iodine bond, serves as a versatile functional handle for a variety of cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis for the construction of complex molecular architectures. The ability of iodo-substituted anilines to participate in these reactions allows for their use as building blocks in the synthesis of pharmaceuticals, functional materials, and other high-value chemicals.

Furthermore, the heavy iodine atoms significantly increase the molecular weight and density of the compounds. This property is particularly exploited in the design of X-ray contrast agents, where the high electron density of iodine enhances the attenuation of X-rays. nih.govbrieflands.com The specific substitution pattern of the iodine atoms on the aniline ring can influence the agent's properties, including its solubility and biological distribution. brieflands.com

The steric bulk of the halogen atoms can also play a role in directing the conformation of molecules and influencing their interactions with biological macromolecules, a key consideration in drug design.

Academic Research Trajectories in this compound Chemistry

The academic research landscape for this compound appears to be significantly less explored compared to its isomer, 2,4,6-triiodoaniline. While the latter is a well-documented precursor for various applications, including the synthesis of the important building block 1,3,5-triiodobenzene (B10644) and as a component in the development of contrast agents, specific research focused on the 3,4,5-isomer is sparse. iaea.orgresearchgate.net

The existing literature on halogenated anilines suggests that the substitution pattern has a profound effect on the compound's properties and potential applications. For example, studies on halogenated anilines have investigated their inhibitory effects on enzymes, highlighting the importance of the position and nature of the halogen substituents. researchgate.netnih.gov Research on 3,4,5-trifluoroaniline, a structural analogue, shows its use as a building block in the synthesis of biologically active compounds and materials for organic electronics, suggesting potential, though unexplored, avenues for this compound. ossila.com

The primary role of this compound in the available literature is as a chemical intermediate or building block in organic synthesis. Its trifunctional nature, with three iodine atoms and an amino group, presents theoretical opportunities for creating complex molecules through sequential and regioselective functionalization. However, a lack of dedicated studies on its reactivity, properties, and applications indicates that this potential is largely untapped.

Future research trajectories for this compound could involve:

Development of selective synthetic routes: Establishing efficient and high-yielding methods for the synthesis of this specific isomer is a crucial first step.

Exploration in materials science: Investigating its use in the synthesis of novel polymers, liquid crystals, or other functional materials where its unique substitution pattern might lead to desirable properties.

Medicinal chemistry applications: Evaluating its potential as a scaffold in drug discovery, particularly for applications where high atomic weight and specific electronic properties are advantageous.

Comparative studies: Performing detailed comparative studies against its more common isomers to elucidate the structure-property relationships within the triiodoaniline family.

Interactive Data Tables

Physicochemical Properties of Triiodoaniline Isomers

| Property | This compound | 2,4,6-Triiodoaniline |

| CAS Number | 108673-30-9 | 24154-37-8 |

| Molecular Formula | C₆H₄I₃N | C₆H₄I₃N |

| Molecular Weight | 470.82 g/mol | 470.82 g/mol |

| Appearance | Data not available | Dark-colored solid cymitquimica.com |

| Melting Point | Data not available | >100°C (inferred) |

| Solubility | Data not available | Water-insoluble |

Spectroscopic Data of 2,4,6-Triiodoaniline

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Singlet at δ 7.83 ppm (2H, ArH) |

| IR Spectroscopy | N-H stretching at ~3305 cm⁻¹, C-I vibrations at 536 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z 470 ([C₆H₄I₃N]⁺) |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

108673-30-9 |

|---|---|

Molekularformel |

C6H4I3N |

Molekulargewicht |

470.82 g/mol |

IUPAC-Name |

3,4,5-triiodoaniline |

InChI |

InChI=1S/C6H4I3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |

InChI-Schlüssel |

RKRCAPUDAJARDA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1I)I)I)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Process Optimization for 3,4,5 Triiodoaniline

Chemoselective Iodination Techniques for Aromatic Amines

Chemoselective iodination is crucial for synthesizing polyiodinated aromatic compounds while preserving sensitive functional groups like amines. Various methods have been developed to achieve high yields and selectivity.

Iodination with Potassium Dichloroiodate in Acidic Media

A novel and chemoselective method for synthesizing di- and triiodoanilines involves the use of potassium dichloroiodate (KICl₂) in a dilute hydrochloric acid (HCl) solution. iaea.orgresearchgate.netosti.gov This reagent provides a reliable and high-yielding route for the iodination of primary anilines. thieme-connect.de The reaction of aniline (B41778) with potassium dichloroiodate is a straightforward procedure for producing 2,4,6-triiodoaniline (B1296100). iaea.orgresearchgate.netosti.gov

The process typically involves dissolving potassium dichloroiodate in dilute HCl and adding aniline dropwise while stirring. To minimize side reactions, the reaction is generally conducted at low temperatures. Under optimized conditions, this method can achieve yields as high as 85%. Subsequent deamination of the resulting 2,4,6-triiodoaniline can be used to prepare 1,3,5-triiodobenzene (B10644) in good yield. researchgate.netosti.gov

Table 1: Iodination of Aniline with Potassium Dichloroiodate

| Reagents | Conditions | Yield |

| Aniline, Potassium Dichloroiodate, Hydrochloric Acid | Low temperature, Dropwise addition | Up to 85% |

N-Iodosuccinimide (NIS)-Mediated Iodination under Solvent-Free Conditions

N-Iodosuccinimide (NIS) is an effective iodinating agent for various aromatic compounds, including anilines. scispace.com A particularly efficient and environmentally friendly approach is the use of NIS under solid-state, solvent-free grinding conditions. scispace.com This method offers several advantages, including short reaction times (as little as 5-8 minutes), high yields (94-99%), and a simple work-up procedure. scispace.com

The procedure involves mixing aniline with three molar equivalents of NIS in a mortar and grinding the mixture at room temperature until a homogenous product is formed. scispace.com This technique is highly selective and produces products with high purity. scispace.com For instance, the solvent-free NIS iodination of aniline to 2,4,6-triiodoaniline has been reported to yield up to 97% of the isolated product. The method is also suitable for substrates that are sensitive to oxidation, such as phenols and anilines. scispace.com

Table 2: NIS-Mediated Solvent-Free Iodination of Aniline

| Reagents | Conditions | Yield | Purity (GC) |

| Aniline, N-Iodosuccinimide (NIS) | Solid-state grinding, Room temperature | 90-97% | 95.33% |

Halogenation through Consecutive Iodination/Diazotization Strategies

The replacement of a diazonium group with iodine, a variation of the Sandmeyer reaction, is a fundamental strategy for introducing iodine onto an aromatic ring, especially when direct iodination is not feasible or gives poor regioselectivity. thieme-connect.de This multi-step process involves the diazotization of an aromatic amine followed by reaction with an iodide source, such as potassium iodide (KI). thieme-connect.deorganic-chemistry.org

This strategy can be applied to halogenated aniline derivatives to produce polyhalogenated compounds. For example, the synthesis of 2,4,6-triiodoaniline from aniline derivatives can be achieved through consecutive iodination and diazotization steps, with reported yields around 51%. A convenient one-pot method involves the sequential diazotization-iodination of aromatic amines using sodium nitrite (B80452) (NaNO₂) and KI in the presence of a proton source like silica (B1680970) sulfuric acid, which can be performed under solvent-free conditions at room temperature. thieme-connect.de This approach avoids the need for strong, harmful acids and low temperatures typically required for stabilizing diazonium salts. thieme-connect.de

Accelerated Synthesis Protocols

To improve efficiency and reduce reaction times, accelerated synthesis protocols utilizing microwave irradiation and sonication have been successfully applied to the iodination of anilines.

Microwave-Assisted Organic Synthesis of Triiodoaniline Derivatives

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of triiodoaniline derivatives can be achieved rapidly using this technology. In one application, a derivative, 4-nitro-N-(2,4,6-triiodophenyl) benzamide (B126), was synthesized by reacting 2,4,6-triiodoaniline with 4-nitrobenzoyl chloride in dioxane. nih.gov The mixture was exposed to microwave irradiation at 110°C for just 10 minutes, resulting in a high yield of 85%. nih.gov

This method offers a significant reduction in reaction time compared to conventional heating. nih.govfoliamedica.bg The general procedure for microwave-assisted synthesis involves combining the aniline substrate with an iodine source in a suitable solvent and irradiating the mixture for a short duration, often between 10 to 15 minutes. The efficient energy transfer during microwave heating can lead to high yields, reportedly up to 91% for triiodoaniline derivatives.

Table 3: Microwave-Assisted Synthesis of a Triiodoaniline Derivative

| Reactants | Solvent | Conditions | Time | Yield |

| 2,4,6-Triiodoaniline, 4-Nitrobenzoyl Chloride | Dioxane | 110°C, Microwave Irradiation | 10 min nih.gov | 85% nih.gov |

Sonication-Enhanced Iodination Procedures

The use of ultrasound, or sonication, can significantly enhance the rate of chemical reactions, a field known as sonochemistry. beilstein-journals.org This technique has been effectively used for the iodination of aromatic compounds, including the synthesis of triiodoaniline. nih.govdergipark.org.tr The mechanical effects of ultrasound, originating from acoustic cavitation, improve mass transfer and accelerate the reaction. beilstein-journals.org

A practical synthesis of triiodoaniline involves mixing aniline and molecular iodine in a flask, followed by the addition of 30% hydrogen peroxide. nih.gov The reaction mixture is then sonicated at room temperature for 2 to 2.5 hours. nih.gov The progress can be monitored by thin-layer chromatography. This ultrasound-promoted protocol provides a rapid and efficient route to versatile iodinated molecules. nih.gov

Table 4: Sonication-Enhanced Synthesis of Triiodoaniline

| Reagents | Conditions | Time |

| Aniline, Iodine, Hydrogen Peroxide | Room temperature, Sonication | 2 - 2.5 hours nih.gov |

Influence of Reaction Parameters on Synthetic Outcomes

The successful synthesis of triiodoanilines is highly dependent on the careful control of various reaction parameters. The interplay between temperature, solvent, and the precise amount of reagents dictates the reaction's speed, selectivity, and ultimately, the yield and purity of the final product.

Temperature and solvent polarity are critical factors that significantly influence the outcomes of iodination reactions. The choice of solvent can affect the solubility of reactants and the stability of intermediates, while temperature controls the reaction kinetics. acs.org

In the synthesis of triiodoaniline derivatives, a range of temperatures has been explored to optimize yields. For instance, in certain chlorine-free iodination processes using iodine and an oxidizing agent like iodic acid, the reaction temperature is maintained between 65°C and 80°C. google.comgoogle.com This elevated temperature helps to drive the reaction to completion over a period of 2 to 10 hours. google.com Conversely, other innovative chlorine-free systems are designed to operate at lower temperatures, often kept below 50°C (preferably between 38-42°C), to exert better control over the reaction and minimize potential side reactions. google.com The purification of the crude product also involves temperature control, with crystallization steps often performed by cooling the system to between 0°C and 20°C. google.com

The choice of solvent is equally crucial. Many modern industrial processes for preparing triiodoaniline intermediates favor polar solvents, particularly water. google.comgoogle.com Using an aqueous medium is advantageous as it often eliminates the need to extract the starting aniline substrate from the aqueous solutions in which it is typically prepared. google.com However, other solvents are also utilized depending on the specific iodinating system. Dichloromethane (DCM) has been used as a solvent and for extraction, followed by crystallization to isolate the product. brieflands.comnih.gov In some microwave-assisted syntheses of related derivatives, dioxane has been employed as the solvent, demonstrating the versatility of solvent choice based on the synthetic methodology. brieflands.com

The following table summarizes various reaction conditions reported for the synthesis of triiodoanilines and their direct precursors, illustrating the impact of different temperature and solvent systems.

| Reactant System | Solvent | Temperature | Reported Yield |

| 3,5-disubstituted aniline + I₂ / HIO₃ | Water | 65-80 °C | High Yield |

| 3,5-disubstituted aniline + I₂ / KIO₃ / H₂SO₄ | Water | < 50 °C | Up to 89% |

| Aniline + I₂ / H₂O₂ | Dichloromethane (for extraction) | Room Temperature | 91% (for 2,4,6-isomer) |

| Aniline + Potassium dichloroiodate | Dilute HCl | Low Temperature | Up to 85% (for 2,4,6-isomer) |

This table is a compilation of data from multiple sources to illustrate the range of conditions and is not a direct comparative study. google.comgoogle.comgoogle.combrieflands.com

Achieving a high yield of the desired tri-iodinated product without significant formation of under- or over-iodinated impurities requires precise stoichiometric control of the iodinating agents. google.com Since iodine itself is a relatively weak electrophile, it must be activated by an oxidizing agent for the efficient iodination of aromatic rings. babafaridgroup.edu.in

In processes utilizing an iodine/iodic acid (I₂/HIO₃) system, a complete tri-iodination is achieved by consuming a stoichiometric amount of the iodinating species. google.com Research has established optimal molar ratios to maximize product conversion. For example, a particularly effective ratio for the tri-iodination of a 3,5-disubstituted aniline substrate is 1:1.2:0.6 for the substrate, molecular iodine, and iodic acid, respectively. google.com The slight excess of the iodinating species (iodine and iodic acid combined) helps to drive the reaction to completion. google.com The molar ratio between molecular iodine and the substrate typically ranges from 1:1 to 1.3:1. google.com

Similarly, in chlorine-free systems employing potassium iodate (B108269) (KIO₃) and sulfuric acid as activators, the molar ratios are carefully defined. A typical protocol involves a molar ratio of the aniline substrate to iodine to potassium iodate of approximately 1:1.28:0.64. google.com In some cases, a supplementary amount of the iodine oxyacid (like KIO₃) is added after 10-20 hours of reaction time to ensure the reaction proceeds to completion. google.com

The table below presents research findings on the stoichiometric control for different iodinating systems used in the synthesis of triiodoaniline intermediates.

| Iodinating System | Key Components | Typical Molar Ratio (Substrate:Iodine:Oxidant) |

| Iodine / Iodic Acid | I₂, HIO₃ | 1 : 1.2 : 0.6 |

| Chlorine-Free Iodate System | I₂, KIO₃, H₂SO₄ | 1 : 1.28 : 0.59 (KIO₃) |

| Aniline Iodination | I₂, H₂O₂ | 1 : 2 (Aniline:I₂) |

| N-Iodosuccinimide (NIS) | Aniline, NIS | 1 : 3 |

This table summarizes stoichiometric ratios from various reported synthetic methods. google.comgoogle.combrieflands.comscispace.com

Industrial Scale Synthetic Process Development and Innovations for Triiodoaniline Intermediates

The industrial production of triiodoaniline intermediates, vital for pharmaceuticals like X-ray contrast media, demands processes that are not only high-yielding and cost-effective but also safe and environmentally sustainable. google.compatsnap.com This has spurred significant innovation in synthetic process development, moving away from older, harsher methods. google.com

A key innovation in the industrial synthesis of triiodoanilines has been the development of chlorine-free iodination systems. google.comgoogle.com Traditional methods often relied on iodine monochloride (ICl) in concentrated hydrochloric acid, which operates under extremely acidic and corrosive conditions. google.com A major drawback of these older methods is the potential for the formation of chlorinated impurities, which are difficult and costly to remove from the final product, thereby affecting purity and yield. google.comgoogle.com

Modern chlorine-free processes circumvent this issue by using molecular iodine (I₂) activated by a suitable oxidizing agent. google.com One successful industrial method involves the use of iodine in combination with an iodine oxyacid, such as iodic acid (HIO₃), or its salts like potassium iodate (KIO₃), typically in the presence of a strong acid like sulfuric acid. google.comgoogle.comgoogle.com This approach generates the required electrophilic iodine species in situ without introducing chlorine into the reaction system. google.com This development is of significant importance for the industrial preparation of iodinated non-ionic contrast agents, as it enhances product quality and simplifies purification. google.comgoogle.com

Maximizing the molar yield is a primary goal in industrial chemical synthesis to ensure economic viability and reduce waste. google.com For the tri-iodination of anilines, achieving high yields hinges on the strategic optimization of the entire process. High molar yields, with some processes reporting up to 89%, are the result of combining the innovations in chlorine-free chemistry with tight control over reaction parameters. google.compatsnap.com

Key strategies to maximize yield include:

Optimized Stoichiometry: As detailed in section 2.3.2, using a slight excess of the activated iodinating agent ensures the complete conversion of the starting material to the desired tri-iodinated product. google.comgoogle.com

Temperature and Time Control: Carefully managing the reaction temperature and duration ensures the reaction goes to completion while minimizing the formation of degradation products or side-products. Reaction times can range from 2 to 48 hours depending on the specific process. google.comgoogle.com

Efficient Purification: The process includes controlled crystallization steps to isolate the product in high purity. This often involves heating to dissolve the crude product followed by slow cooling to specific temperatures (e.g., 8-12°C) to induce crystallization, and washing steps to remove any remaining reagents or soluble impurities. google.com

Reagent Addition Strategy: In some industrial protocols, the oxidizing agent is added portion-wise or via a syringe pump over several hours. google.com This controlled addition maintains an optimal concentration of the active iodinating species throughout the reaction, preventing unwanted side reactions and maximizing the yield of the target molecule.

These integrated strategies are crucial for developing advanced, high-yield manufacturing processes for 3,4,5-triiodoaniline and its valuable derivatives. google.com

Elucidation of Reaction Mechanisms and Transformative Pathways of 3,4,5 Triiodoaniline

Mechanistic Investigations of Aromatic Iodination

The introduction of iodine onto an aniline (B41778) framework is a classic example of electrophilic aromatic substitution, a reaction class heavily influenced by the substituents already present on the aromatic ring.

Aniline is highly susceptible to electrophilic aromatic substitution because the amino group significantly increases the electron density of the benzene (B151609) ring, making it exceptionally nucleophilic. libretexts.orgallen.in This high reactivity facilitates substitution with halogens, including iodine, which is typically unreactive with less activated benzene derivatives. libretexts.orgmsu.edu The iodination process involves an electrophilic iodine species attacking the electron-rich aromatic ring. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, followed by the loss of a proton to restore aromaticity. niscpr.res.in

The specific iodinating agent can vary. While molecular iodine (I₂) can be used, often in the presence of a base like sodium bicarbonate, more potent electrophilic iodine sources like iodine monochloride (ICl) or N-iodosuccinimide (NIS) are employed, particularly for less reactive or substituted anilines. libretexts.orgniscpr.res.inniscpr.res.in Kinetic studies on the iodination of various anilines have shown that the reaction is typically first-order with respect to both the aniline and the iodinating agent. niscpr.res.inniscpr.res.in The rate-determining step can be the breaking of the C-H bond after the initial attack of the electrophile. niscpr.res.in

The amino (-NH₂) group is a powerful activating group and a strong ortho, para-director. allen.inchemistrysteps.com Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring through resonance, thereby increasing the electron density, especially at the ortho and para positions. chemistrysteps.combyjus.com This effect is so potent that controlling the reaction to achieve mono-substitution is often difficult, and reactions with halogens can readily proceed to form di- and tri-substituted products, such as 2,4,6-tribromoaniline (B120722) or 2,4,6-triiodoaniline (B1296100). libretexts.orgbyjus.com

However, under strongly acidic conditions, the reaction landscape changes dramatically. The basic amino group is protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.compearson.com The anilinium group is strongly deactivating and a meta-director because the positive charge on the nitrogen withdraws electron density from the ring, making electrophilic attack less favorable, especially at the ortho and para positions. chemistrysteps.compearson.com This dual reactivity allows for synthetic control over the substitution pattern. To achieve selective para-substitution while avoiding over-reactivity and oxidation, the amino group is often temporarily protected by acetylation to form acetanilide. The resulting amide group is still an ortho, para-director but is significantly less activating than a free amino group, allowing for more controlled reactions. libretexts.orgchemistrysteps.combyjus.com

The synthesis of 3,4,5-triiodoaniline is not straightforward via direct iodination of aniline due to these directing effects. Its formation typically requires a multi-step synthetic route starting from a precursor that already has the desired substitution pattern.

| Study | Iodinating Agent | Order of Reactivity (Most to Least Reactive) | Source |

|---|---|---|---|

| Kinetics in aq. DMSO/DMF | I₂ | m-toluidine > p-toluidine (B81030) > aniline > m-chloroaniline > p-iodoaniline > p-bromoaniline > p-chloroaniline | niscpr.res.in |

| Kinetics in aq. Acetic Acid | N-Iodosuccinimide (NIS) | m-toluidine > aniline > p-toluidine > m-chloroaniline > p-iodoaniline > p-bromoaniline > p-nitroaniline > p-chloroaniline > m-nitroaniline | niscpr.res.in |

Reactivity of the Amino and Iodo Substituents

The reactivity of this compound is twofold, involving transformations at the amino group and reactions at the carbon-iodine bonds.

The amino group of an arylamine can be removed and replaced with a hydrogen atom in a process known as deamination. This is a crucial transformation for synthesizing substituted aromatic compounds that are not directly accessible. The reaction proceeds through a diazonium salt intermediate. A similar procedure for the deamination of 2,4,6-triiodoaniline to produce 1,3,5-triiodobenzene (B10644) has been reported and serves as a direct mechanistic analogue for this compound. researchgate.net

The mechanism involves two key steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The amino group is converted into a diazonium salt (-N₂⁺).

Reductive Deamination: The resulting diazonium salt is then treated with a reducing agent, most commonly hypophosphorous acid (H₃PO₂), which replaces the diazonium group with a hydrogen atom, yielding the corresponding aromatic hydrocarbon. In this case, this compound would be converted to 1,2,3-triiodobenzene.

| Step | Reagents | Typical Conditions | Intermediate/Product | Source |

|---|---|---|---|---|

| Diazotization | Triiodoaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aqueous solution, 0-5 °C | Triiodobenzenediazonium chloride | researchgate.net |

| Deamination | Hypophosphorous Acid (H₃PO₂) | Addition to the diazonium salt solution, gentle warming | Triiodobenzene | researchgate.net |

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character. byjus.com Although the electron density is partially delocalized into the aromatic ring, the nitrogen can still act as a nucleophile, attacking a variety of electrophilic centers. chemistrysteps.com

Key reactions involving the nucleophilicity of the aniline nitrogen include:

Acylation: The nitrogen can attack the carbonyl carbon of acyl chlorides or anhydrides in a nucleophilic acyl substitution reaction to form amides. masterorganicchemistry.com This reaction is often used to protect the amino group during other transformations. allen.in

Alkylation: The nitrogen can undergo Sₙ2 reactions with alkyl halides to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. msu.edu However, polyalkylation is common, making selective mono-alkylation challenging. msu.edu

Condensation Reactions: The amino group can react with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases) via nucleophilic addition followed by dehydration. It can also participate in cyclocondensation reactions to form various heterocyclic systems. medcraveonline.comchim.it

Basicity: As a Lewis base, the nitrogen lone pair can accept a proton from an acid, forming an anilinium salt. pearson.com Aromatic amines are generally weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic system. chemistrysteps.com

The carbon-iodine bonds in this compound are generally resistant to the classic Sₙ1 and Sₙ2 nucleophilic substitution reactions that are common for alkyl halides. msu.edumsu.edu The steric hindrance around the C-I bonds and the high energy required to form an aryl cation or perform a backside attack on an sp²-hybridized carbon prevent these pathways. msu.edu However, substitution and elimination can occur under specific, often harsh, conditions.

Nucleophilic Aromatic Substitution (SₙAr): This pathway typically requires the presence of strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to the leaving group (iodine). These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction. imperial.ac.uk In this compound, the amino group is electron-donating, which disfavors the SₙAr mechanism.

Elimination-Addition (Benzyne Mechanism): In the presence of an extremely strong base, such as sodium amide (NaNH₂), dehydrohalogenation can occur. A proton is abstracted from a carbon adjacent to a halogen, followed by the elimination of the halide ion to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne. For this compound, this could theoretically occur via abstraction of a proton from the C2 or C6 position.

Metal-Catalyzed Cross-Coupling Reactions: The most significant substitution pathway for aryl iodides involves transition-metal catalysis (e.g., palladium, copper). Reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination allow the C-I bond to be replaced with C-C, C-N, or C-O bonds. The C-I bond is the most reactive of the carbon-halogen bonds in these oxidative addition/reductive elimination cycles, making iodoarenes excellent substrates for building complex molecular architectures.

Functionalization Chemistry of this compound

The reactivity of this compound is dominated by the interplay between the electron-donating amino group and the three bulky, electron-withdrawing iodine atoms. These substituents influence the electronic and steric properties of the aromatic ring, opening up various avenues for further molecular elaboration. The primary sites for functionalization are the amino group itself, the carbon-iodine bonds, and the C-H bonds of the aromatic ring.

Direct C-H Bond Activation in Halogenated Aromatic Amines

Direct C-H bond activation is a powerful strategy for forming new carbon-carbon (C-C) and carbon-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mt.com In halogenated aromatic amines like this compound, the amino group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically in the ortho position. sioc-journal.cnresearchgate.net

The process generally involves the formation of a cyclometalated intermediate, where the metal catalyst coordinates to the directing group (the amine) and subsequently activates a nearby C-H bond. sioc-journal.cn For anilines, this is often challenging without N-protection, as the competing N-arylation (Buchwald-Hartwig amination) can be a major side reaction. uva.es However, specialized ligand systems have been developed to favor C-H activation over N-arylation. uva.es For example, palladium catalysts paired with cooperating ligands like [2,2′-bipyridin]-6(1H)-one have shown high selectivity for the ortho-arylation of unprotected anilines. uva.es

In the case of this compound, the two ortho C-H bonds (at positions 2 and 6) are potential sites for such functionalization. A plausible mechanism for a palladium-catalyzed ortho-arylation would involve:

Coordination of the palladium catalyst to the aniline.

Directed C-H bond cleavage at the ortho position to form a palladacycle intermediate.

Oxidative addition of an aryl halide to the palladium center.

Reductive elimination to form the new C-C bond and regenerate the active catalyst.

While specific studies on the direct C-H activation of this compound are not extensively documented, research on other ortho-haloanilines and anilines provides a strong basis for its feasibility. uva.esrsc.orgresearchgate.net The steric hindrance from the adjacent iodine atoms might influence the reaction rate but also enhance the regioselectivity of the C-H activation process.

Transition Metal-Catalyzed Coupling Reactions for Further Derivatization

The three iodine atoms on the this compound ring are excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. rhhz.netresearchgate.net These reactions are fundamental for building molecular complexity by forming C-C, C-N, and C-O bonds. The reactivity of the C-I bonds allows for sequential and site-selective functionalization, making this compound a valuable scaffold.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.orgorganic-chemistry.org The high reactivity of C-I bonds makes this compound an ideal substrate for Suzuki couplings. By carefully controlling stoichiometry and reaction conditions, it is possible to achieve mono-, di-, or tri-arylation.

Reaction: Ar-I + R-B(OH)₂ → Ar-R

Catalyst System: Typically Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand. youtube.com

Base: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes. The C-I bonds of this compound are highly susceptible to this transformation.

Reaction: Ar-I + H−C≡C-R → Ar-C≡C-R

Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). wikipedia.org

Base: An amine base like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA) is typically used. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.org While this compound itself contains an amino group, its C-I bonds can react with other primary or secondary amines to create more complex poly-amino aromatic structures. This reaction is crucial for synthesizing precursors for pharmaceuticals and organic electronic materials.

Reaction: Ar-I + R¹R²NH → Ar-NR¹R²

Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, BINAP). wikipedia.orgresearchgate.netbeilstein-journals.org

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.

The table below summarizes typical conditions for these key coupling reactions, which are applicable to the C-I bonds of this compound.

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Solvent |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF/H₂O |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | NEt₃, DIPA | THF, DMF |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos, BINAP | NaOtBu, LiHMDS | Toluene, Dioxane |

Amidation and Esterification Reactions for Molecular Conjugation

The amino group of this compound is a primary nucleophile, making it readily available for acylation reactions to form amides. This transformation is a straightforward and widely used method for molecular conjugation, attaching the triiodinated phenyl scaffold to other molecules, such as biomolecules, polymers, or other functional units.

Amidation: The reaction of this compound with a carboxylic acid or its activated derivative (such as an acid chloride or anhydride) yields an N-acylated product. This is a robust and high-yielding transformation. For instance, reacting this compound with an acyl chloride like 4-nitrobenzoyl chloride in a suitable solvent provides the corresponding benzamide (B126) derivative in high yield.

Reaction with Acid Chloride: Ar-NH₂ + R-COCl → Ar-NH-CO-R + HCl

Conditions: Typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Reaction with Carboxylic Acid: Ar-NH₂ + R-COOH → Ar-NH-CO-R + H₂O

Conditions: Requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid. orgsyn.org

Esterification: While this compound itself does not undergo direct esterification, its derivatives can. If the molecule is first functionalized to include a hydroxyl or carboxylic acid group (for example, via diazotization followed by substitution), these groups can then be esterified. The Fischer-Speier esterification (acid-catalyzed reaction of a carboxylic acid with an alcohol) or acylation of an alcohol with an acid chloride are standard methods. masterorganicchemistry.commdpi.com This two-step approach significantly broadens the synthetic utility of the this compound core for creating complex molecular conjugates.

The table below outlines common methods for these conjugation reactions.

| Reaction | Functional Group on this compound | Reagent | Key Conditions | Product |

| Amidation | -NH₂ (Aniline) | Acid Chloride (R-COCl) | Base (e.g., Pyridine) | Amide (Ar-NHCOR) |

| Amidation | -NH₂ (Aniline) | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC) | Amide (Ar-NHCOR) |

| Esterification | -OH (Phenol derivative) | Acid Chloride (R-COCl) | Base (e.g., Pyridine) | Ester (Ar-OCOR) |

| Esterification | -COOH (Carboxylic acid derivative) | Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | Ester (Ar-COOR) |

Diazotization Processes for Aryl Group Transformations

Diazotization is a classic and powerful transformation of primary aromatic amines, converting the amino group into a highly versatile diazonium salt (-N₂⁺). organic-chemistry.org This intermediate is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide array of nucleophiles, many of which are difficult to introduce by other means. libretexts.org This process dramatically expands the chemical space accessible from this compound.

The reaction is typically performed by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

Diazotization Step: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Once formed, the 3,4,5-triiodobenzenediazonium salt can undergo various substitution reactions, most notably the Sandmeyer reaction , which uses copper(I) salts as catalysts to introduce halides or pseudohalides. wikipedia.orgbyjus.comjk-sci.com

Key transformations of the diazonium salt include:

Replacement by Halides (Sandmeyer Reaction):

Ar-N₂⁺ + CuCl → Ar-Cl + N₂

Ar-N₂⁺ + CuBr → Ar-Br + N₂

Replacement by Cyano Group (Sandmeyer Reaction):

Ar-N₂⁺ + CuCN → Ar-CN + N₂

Replacement by Hydroxyl Group:

Ar-N₂⁺ + H₂O --(heat)--> Ar-OH + N₂ + H⁺

Replacement by Iodine:

Ar-N₂⁺ + KI → Ar-I + N₂ + K⁺ (Note: This reaction does not require a copper catalyst).

Replacement by Hydrogen (Deamination):

Ar-N₂⁺ + H₃PO₂ → Ar-H + N₂ + H₃PO₃

Through these diazotization-substitution sequences, the amino group of this compound can be replaced, leading to the synthesis of compounds like 1,2,3,4-tetraiodobenzene, 3,4,5-triiodochlorobenzene, 3,4,5-triiodophenol, or 1,2,3-triiodobenzene, which are themselves valuable and highly functionalized synthetic intermediates.

Advanced Spectroscopic Characterization and Analytical Methodologies for 3,4,5 Triiodoaniline

Development and Validation of Advanced Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to determine the purity of organic compounds like 3,4,5-triiodoaniline. nist.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org

In a typical GC-MS analysis of halogenated anilines, the sample is first vaporized and injected into the gas chromatograph. rsc.org An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. wikipedia.orgrsc.org The column's inner surface is coated with a stationary phase that interacts differently with the various components of the sample, leading to their separation based on properties like boiling point and polarity. wikipedia.org For aniline (B41778) derivatives, a common choice is a fused silica (B1680970) capillary column, such as one coated with SE-54. epa.gov

As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. imist.ma The resulting ions are then sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each component. nist.gov This spectrum serves as a chemical fingerprint, allowing for the identification of this compound and any impurities present. The quantity of each compound can be determined by the intensity of its corresponding peak in the chromatogram. nist.gov

A study on the analysis of halogenated anilines utilized a GC system coupled to a triple quadrupole mass spectrometer. The chromatographic separation was performed on a ZB-SemiVolatiles column. The oven temperature program was initiated at 80°C, held for 2 minutes, then ramped to 120°C, held for 1 minute, further increased to 250°C, and finally reached 320°C. rsc.org The mass spectrometer operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600. rsc.org These parameters ensure the effective separation and identification of halogenated anilines.

The purity of a sample can be assessed by examining the resulting chromatogram. A pure sample of this compound will ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities. By comparing the mass spectra of these impurity peaks with spectral libraries, it is often possible to identify their chemical structures. nist.gov GC-MS is considered a "gold standard" for substance identification due to its high specificity. wikipedia.org

Method Validation Parameters: Specificity, Linearity, Precision, Accuracy, Detection and Quantitation Limits

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a process of validation. wjarr.com This process establishes the performance characteristics of the method, ensuring that it provides accurate and consistent results. The key parameters for validation are outlined by the International Conference on Harmonisation (ICH) and include specificity, linearity, precision, accuracy, and detection and quantitation limits. certified-laboratories.comeuropa.eu

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For this compound, this means the analytical method should be able to distinguish it from other structurally similar anilines or intermediates from its synthesis. d-nb.info

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte. certified-laboratories.com This is typically determined by analyzing a series of standards at different concentrations. For example, a study on aniline analysis prepared six concentration points ranging from 0.5 µg/mL to 20.0 µg/mL. mdpi.com The resulting data is plotted to create a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (R²), typically ≥ 0.99, indicates good linearity. mdpi.comjaper.in

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu

Intermediate precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. europa.eu For example, a validation study for an aniline derivative reported intra-day and inter-day precision values ranging from 2.0% to 6.9% and 3.1% to 7.5%, respectively. mdpi.com

Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery. europa.eu A study on a trihydroxy-methoxy-methylenedioxyflavone glucuronide reported recovery rates of 93–101% and 90–95% for different sample matrices. researchgate.net

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. certified-laboratories.com

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. certified-laboratories.com

These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (standard deviation of the y-intercept / slope) and LOQ = 10 * (standard deviation of the y-intercept / slope). researchgate.net

The following table summarizes typical validation parameters for the analysis of an aniline derivative, demonstrating the application of these principles.

| Validation Parameter | Specification/Result |

| Specificity | The method is specific for the analyte in the presence of impurities and degradation products. europa.eu |

| Linearity | |

| Concentration Range | 0.5 - 20.0 µg/mL mdpi.com |

| Correlation Coefficient (R²) | ≥ 0.999 mdpi.com |

| Precision | |

| Intra-day (RSD) | 2.0% - 6.9% mdpi.com |

| Inter-day (RSD) | 3.1% - 7.5% mdpi.com |

| Accuracy (% Recovery) | 90% - 101% researchgate.net |

| Limit of Detection (LOD) | Method dependent, typically in the ng/mL to µg/mL range. researchgate.net |

| Limit of Quantitation (LOQ) | Method dependent, typically in the ng/mL to µg/mL range. researchgate.net |

Application of Advanced Analytical Techniques in Research

Impurity Profiling and Stability Assessment of Triiodoaniline Derivatives

Impurity profiling is the identification and quantification of impurities present in a drug substance or product. biomedres.us It is a critical aspect of pharmaceutical development and quality control, as impurities can affect the safety and efficacy of the final product. iajps.com Advanced analytical techniques are essential for this purpose, with hyphenated techniques like LC-MS and GC-MS being particularly powerful. biomedres.us

For triiodoaniline derivatives, which may be used as intermediates in the synthesis of more complex molecules, impurity profiling helps to ensure the quality of the starting material. brieflands.comgoogle.com Impurities can arise from the synthesis process, degradation of the compound, or the presence of residual solvents. biomedres.us Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), are widely used for the separation and identification of non-volatile and thermally unstable impurities. biomedres.us In a study on a triiodoaniline derivative, LC-MS was used to characterize the synthesized compound. brieflands.com

Stability assessment is another crucial area where these analytical techniques are applied. It involves subjecting the compound to various stress conditions (e.g., heat, light, humidity) to determine its degradation pathways and to identify the resulting degradation products. nih.gov This information is vital for establishing appropriate storage conditions and shelf-life for the substance. Forced degradation studies are often performed, and the resulting mixtures are analyzed to identify and quantify the degradation products. nih.gov

The following table outlines the types of impurities that can be identified and the analytical techniques used in their profiling.

| Type of Impurity | Analytical Technique |

| Organic Impurities | |

| Starting Materials | HPLC, GC-MS, LC-MS biomedres.usnih.gov |

| By-products | HPLC, GC-MS, LC-MS biomedres.usnih.gov |

| Intermediates | HPLC, GC-MS, LC-MS biomedres.usnih.gov |

| Degradation Products | HPLC, LC-MS, HPTLC biomedres.usnih.gov |

| Inorganic Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) researchgate.net |

| Residual Solvents | Gas Chromatography (GC) biomedres.us |

Trace Analysis and Quantification in Complex Matrices

The detection and quantification of trace amounts of this compound and its derivatives in complex matrices, such as environmental samples (water, soil) or biological fluids, present significant analytical challenges. nilu.comcdc.gov These matrices often contain numerous interfering substances that can mask the signal of the target analyte. nilu.com Advanced analytical techniques are therefore required to achieve the necessary sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice for trace analysis. d-nb.info These techniques offer high sensitivity and specificity, allowing for the detection of analytes at very low concentrations. d-nb.info For instance, GC-MS has been used for the trace analysis of anilines in groundwater, with GC-tandem mass spectrometry (GC-MS/MS) providing even greater sensitivity. d-nb.info

Sample preparation is a critical step in trace analysis and aims to extract the analyte from the complex matrix and concentrate it before analysis. nilu.com Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). d-nb.info

The choice of analytical technique often depends on the properties of the analyte and the nature of the matrix. For volatile and thermally stable compounds like many aniline derivatives, GC-MS is a suitable option. epa.gov For less volatile or thermally labile compounds, LC-MS is preferred. d-nb.info

The following table provides an overview of analytical methods used for trace analysis of aniline derivatives in different matrices.

| Matrix | Analytical Technique | Sample Preparation |

| Water | GC-MS, GC-MS/MS, LC-MS/MS d-nb.info | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) d-nb.info |

| Soil | GC-MS mdpi.com | Accelerated Solvent Extraction (ASE) mdpi.com |

| Biological Fluids (e.g., Urine) | GC-MS, HPLC cdc.gov | Extraction and Derivatization cdc.gov |

| Air | HPLC cdc.gov | Collection on Silica Gel cdc.gov |

Computational and Theoretical Studies on 3,4,5 Triiodoaniline

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its physical and chemical behavior. Through molecular orbital analysis, researchers can visualize the distribution of electron density and identify regions of the molecule most involved in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.com It is widely employed for the geometry optimization of substituted anilines and related aromatic compounds, balancing computational cost with accuracy. For 3,4,5-triiodoaniline, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G** or LANL2DZ), can predict its most stable three-dimensional structure. scispace.com

These calculations provide optimized geometric parameters, such as bond lengths and angles, which are fundamental to understanding the molecule's stability and steric properties. The presence of three bulky iodine atoms and the amino group on the benzene (B151609) ring influences the planarity and symmetry of the molecule. Theoretical calculations can precisely quantify these structural aspects.

Interactive Table: Representative Optimized Geometrical Parameters (Conceptual) This table presents conceptual data for iodoaniline derivatives based on typical DFT calculation outputs to illustrate the type of information generated.

| Parameter | Description | Typical Calculated Value |

| C-N Bond Length | The distance between a carbon atom of the aromatic ring and the nitrogen atom of the amino group. | ~1.40 Å |

| C-I Bond Length | The distance between a carbon atom of the aromatic ring and an iodine atom. | ~2.10 Å |

| C-C Bond Length | The average distance between adjacent carbon atoms in the benzene ring. | ~1.39 Å |

| C-N-H Bond Angle | The angle formed by a carbon atom, the nitrogen atom, and a hydrogen atom of the amino group. | ~112° |

| C-C-I Bond Angle | The angle formed by two adjacent carbon atoms and an iodine atom. | ~120° |

The molecular electrostatic potential (MEP) map is a valuable tool for predicting chemical reactivity. It visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would likely show a negative potential (typically colored red) around the nitrogen atom of the amino group due to its lone pair of electrons, identifying it as a site susceptible to electrophilic attack. Conversely, positive potentials (blue) may be observed around the hydrogen atoms of the amino group. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO energy is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). A small HOMO-LUMO energy gap suggests high chemical reactivity and lower kinetic stability. DFT calculations provide quantitative values for these frontier molecular orbitals.

Interactive Table: Conceptual Electronic Properties of an Iodoaniline This table illustrates the kind of electronic property data obtained from DFT calculations for a molecule like this compound.

| Property | Description | Conceptual Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 | Related to the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 | Related to the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.7 | Indicates chemical reactivity and stability. |

| Ionization Potential | Energy required to remove an electron | ~5.5 | Measures the tendency to undergo oxidation. |

| Electron Affinity | Energy released when an electron is added | ~0.8 | Measures the tendency to undergo reduction. |

Simulations of Molecular Behavior and Reactivity

Computational simulations allow for the dynamic study of molecules, from conformational changes to the step-by-step process of chemical reactions.

Computational modeling is an invaluable tool for investigating reaction mechanisms at a molecular level. researchgate.net DFT calculations can be used to map the potential energy surface of a reaction, such as the further functionalization or deamination of this compound. By calculating the energies of reactants, products, transition states, and intermediates, a plausible reaction pathway can be determined. researchgate.net For instance, in studying the iodination of anilines, theoretical calculations can help identify the active halogenating species and elucidate the role of catalysts or reagents in the reaction, providing insights that are often difficult to obtain through experimental observation alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net While specific QSAR studies on this compound are not detailed, the conceptual framework is highly relevant for its potential applications.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. In a typical QSAR study, a set of related compounds (which could include this compound and its analogs) is synthesized and their biological activity is measured. Then, a wide range of molecular descriptors (numerical values that encode structural features) are calculated for each compound using computational methods. These descriptors can quantify various properties:

Electronic: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational indices.

Hydrophobic: LogP (partition coefficient).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired activity. This knowledge can guide the rational design of more potent and selective molecules, accelerating the drug discovery process. nih.govresearchgate.net

Applications in Materials Science and Supramolecular Chemistry Involving 3,4,5 Triiodoaniline

Integration into Functional Materials

The dense iodine substitution on the aniline (B41778) scaffold provides a foundation for creating materials with specialized properties.

Role as a Building Block in the Synthesis of High-Density Compounds

Table 1: Comparison of Molecular Weights of Aniline and its Iodinated Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Aniline | C₆H₇N | 93.13 |

| 3-Iodoaniline | C₆H₆IN | 219.02 |

| 3,5-Diiodoaniline | C₆H₅I₂N | 344.92 |

| 3,4,5-Triiodoaniline | C₆H₄I₃N | 470.82 |

This table illustrates the significant increase in molecular weight with successive iodination, contributing to the potential for forming high-density materials.

Precursors for Specialized Organic Materials

This compound serves as a valuable precursor for the synthesis of more complex and specialized organic materials, most notably in the development of X-ray contrast agents. rology.health Iodinated compounds are widely used in medical imaging because the high electron density of iodine atoms allows for the effective attenuation of X-rays, enhancing the visibility of internal structures. nih.govnih.govmdpi.com

The general strategy involves using the triiodoaniline core and modifying the amino group to attach solubilizing moieties, which are crucial for biomedical applications. The synthesis of derivatives like 1,3,5-trialkyl-2,4,6-triiodobenzenes, starting from related tri-substituted benzenes, highlights a common pathway where a polyiodinated core is functionalized for a specific purpose. nih.gov For example, a study on a derivative of the isomeric 2,4,6-triiodoaniline (B1296100), 4-nitro-N-(2,4,6-triiodophenyl) benzamide (B126), was conducted to explore its properties as a contrast agent. nih.gov The synthesis of such derivatives often involves reacting the aniline with an acyl chloride or other electrophiles. nih.gov Given its structure, this compound is a logical starting point for creating novel non-ionic X-ray contrast media with potentially different solubility and physiological distribution profiles compared to agents derived from its isomers.

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. ugent.bewiley.comweizmann.ac.il The specific arrangement of iodine atoms and the amino group in this compound provides multiple sites for such interactions, making it an interesting building block for designing complex molecular architectures.

Exploration of Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking

The crystal packing and self-assembly of this compound and its derivatives are governed by a variety of non-covalent interactions. nih.govrsc.orgresearchgate.netmdpi.com

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, capable of forming strong interactions with suitable acceptors, such as nitrogen or oxygen atoms in adjacent molecules. This is a primary interaction in the crystal structures of many anilines. nih.gov

Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). Current time information in Bangalore, IN. The iodine atoms in this compound, being large and polarizable, are excellent halogen bond donors. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering to guide the assembly of molecules into specific arrangements, such as chains or sheets. Current time information in Bangalore, IN.

Pi-Pi Stacking: The aromatic ring of this compound can participate in π-π stacking interactions with other aromatic systems. These interactions, while generally weaker than hydrogen or halogen bonds, play a significant role in the close packing of molecules in the solid state. mdpi.com

The interplay of these interactions dictates the final supramolecular structure. For example, in related dihalopyridine complexes, the crystal packing is a compromise between competing weak intermolecular forces. rsc.org

Molecular Recognition and Self-Assembly Processes

Molecular recognition, the specific binding between a host and a guest molecule, is fundamental to supramolecular chemistry and biological processes. mdpi.comtsukuba.ac.jprsc.org The defined geometry and multiple interaction sites of this compound allow it to act as a molecular building block that can recognize and bind to other molecules through a combination of the non-covalent forces mentioned above.

Self-assembly is the spontaneous organization of molecules into ordered structures. mdpi.comsigmaaldrich.com Derivatives of this compound can be designed to self-assemble into complex architectures like nanofibers, gels, or liquid crystals. By modifying the aniline core with different functional groups, researchers can tune the intermolecular interactions to favor the formation of a desired supramolecular structure. For instance, the self-assembly of pyrene (B120774) derivatives can be directed by hydrogen bonding to form specific microstructures. sigmaaldrich.com Similarly, chitosan (B1678972) derivatives can self-assemble into nanoparticles. global-sci.org

Design of Molecular Architectures Utilizing Triiodoaniline Scaffolds

The this compound molecule can be considered a "scaffold," a core unit upon which larger and more complex molecular architectures can be built. mdpi.comresearchgate.netlehigh.edu In materials science, a scaffold provides the fundamental structure for creating functional materials. global-sci.orglehigh.edu

The trifunctional nature of this scaffold (three iodine atoms and one amino group) offers several points for chemical modification. This allows for the rational design of molecules with specific shapes and functionalities. For example, by replacing the iodine atoms or functionalizing the amino group, it is possible to create larger, star-shaped molecules or linear polymers. These tailored molecules can then assemble into predictable and functional supramolecular structures. This approach is central to the bottom-up fabrication of novel materials with applications in electronics, catalysis, and sensing. ugent.beethz.ch The use of well-defined molecular scaffolds is crucial for creating homogeneous and predictable materials. mdpi.com

Crystal Engineering and Solid-State Chemistry of this compound

The field of crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. usherbrooke.caamazon.com This is achieved by understanding and utilizing the intermolecular interactions that guide the self-assembly of molecules into ordered, three-dimensional lattices. researchgate.netusherbrooke.ca The compound this compound, with its unique combination of a hydrogen-bond-donating amino group and multiple halogen-bond-donating iodine atoms, presents a compelling target for applications in materials science and supramolecular chemistry. Its specific substitution pattern offers a distinct geometric and electronic profile for the construction of novel solid-state architectures.

Rational Design of Crystalline Solids with Predetermined Structures

The rational design of crystalline solids is a central goal of crystal engineering, aiming to predict and control the arrangement of molecules in a crystal. usherbrooke.canih.gov The structure of this compound—featuring an amino group and three iodine atoms on a benzene (B151609) ring—makes it a versatile building block, or "tecton," for constructing complex supramolecular assemblies.

The molecule's inherent asymmetry and the presence of multiple, distinct interaction sites (hydrogen bond donors and halogen bond donors) allow for the design of non-centrosymmetric and intricate network structures. Theoretical approaches, such as those using density functional theory (DFT), are often employed to investigate the electronic and optical properties of molecules designed for specific applications, such as organic solar cells. amazon.comwikipedia.org By analogy, the specific arrangement of the iodo and amino groups in this compound can be computationally modeled to predict its assembly and resulting material properties. The design strategy often involves selecting molecular components that can form robust and directional interactions, leading to predictable crystalline outcomes. nih.gov The use of poly-iodinated aromatic compounds is a well-established strategy in this field, as the iodine atoms provide strong, directional halogen bonds. princeton.edu

The table below outlines the key molecular features of this compound that are pertinent to the rational design of crystalline solids.

| Feature | Description | Implication in Crystal Design |

| Functional Groups | One primary amine (-NH₂) | Acts as a hydrogen bond donor. |

| Three iodine atoms (-I) | Act as halogen bond donors. | |

| Molecular Geometry | Asymmetric substitution pattern | Potential for forming non-centrosymmetric and chiral crystal structures. |

| Electronic Properties | Electron-donating -NH₂ group | Modulates the electronic nature of the aromatic ring and the acidity of the N-H protons. |

| Electron-withdrawing/polarizable -I atoms | Creates electropositive regions (σ-holes) on the iodine atoms, enhancing their ability to form halogen bonds. researchgate.netmdpi.com |

Investigation of Intermolecular Interactions in this compound Crystals

The crystal structure of any molecular solid is governed by a complex interplay of non-covalent interactions. mdpi.com For this compound, the primary interactions expected to direct its crystal packing are hydrogen bonds and halogen bonds.

Hydrogen Bonding: The primary amine group (-NH₂) is a classic hydrogen bond donor. It can form N-H···N hydrogen bonds with the amine group of a neighboring molecule or, if a suitable acceptor is present in a co-crystal, with that acceptor. These interactions are moderately strong and directional, often leading to the formation of well-defined chains or tapes within the crystal structure. iucr.org

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.nettaylorfrancis.com The strength of this bond increases with the polarizability of the halogen, following the trend F < Cl < Br < I. rsc.org Consequently, the three iodine atoms on this compound are excellent halogen bond donors. They can interact with various acceptors, including the nitrogen atom of the amine group (I···N), other iodine atoms (I···I), or π-systems of aromatic rings. In studies of related iodo-aromatic compounds, halogen bonds have been shown to be a powerful tool for constructing robust supramolecular assemblies. princeton.edursc.org The presence of both hydrogen and halogen bonding capabilities within the same molecule allows for competition and cooperation between these interactions, enabling fine control over the final crystal architecture. ub.edu

The following table summarizes the potential intermolecular interactions that dictate the crystal structure of solids based on this compound.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Significance |

| Hydrogen Bond | N-H (from -NH₂) | N (from another -NH₂) | 10-40 | Formation of primary structural motifs like chains and dimers. |

| Halogen Bond | C-I | N (from -NH₂) | 15-50 | Strong, directional interaction for building robust networks. |

| Halogen Bond | C-I | I (from another C-I) | 5-25 | Can link primary motifs into 2D or 3D structures. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 5-20 | Contributes to the overall packing efficiency and stability. |

Strategic Use of Supramolecular Synthons in Crystal Construction

A supramolecular synthon is a robust structural unit within a crystal that is formed by known and reliable intermolecular interactions. researchgate.net The identification and application of these synthons are at the core of crystal engineering, allowing chemists to assemble molecules into predictable and desired superstructures. ub.edu

For this compound, several key synthons can be predicted based on its functional groups. The self-assembly of aniline molecules often involves N-H···N hydrogen bonds, which could lead to the formation of catemers (chains) or cyclic dimers. The presence of three iodine atoms introduces the possibility of powerful halogen-bond-based synthons. For instance, an I···N synthon could link molecules into chains or more complex networks. In related systems, such as 2,4,6-triiodobenzonitrile, R²₂(10) ring motifs involving C-I···N contacts are the principal supramolecular interaction, forming robust ribbons. rsc.org

The strategic combination of these synthons allows for the construction of hierarchical supramolecular architectures. For example, hydrogen-bonded chains could be formed first (primary motif) and then linked together into sheets or 3D networks via weaker but numerous halogen bonds (secondary motifs). This hierarchical approach is a powerful strategy in designing functional materials. The ability to form multiple types of interactions makes this compound a candidate for creating co-crystals, where it is combined with other molecules (co-formers) to generate new crystalline solids with tailored properties such as solubility or stability.

| Potential Synthon | Intermolecular Bonds Involved | Resulting Motif |

| Aniline Catemer | N-H···N | 1D Chain |

| Aniline Dimer | N-H···N | Centrosymmetric or non-centrosymmetric ring |

| Iodo-Aniline Synthon | C-I···N | 1D Chain or discrete aggregate |

| Di-iodo Bridge | C-I···I-C | Links primary motifs into 2D sheets or 3D networks |

Advanced Catalysis Research Utilizing Triiodoaniline Analogues

Role of Halogenated Amines as Ligands in Catalytic Systems

Halogenated amines, a class of compounds that includes iodoaniline analogues, serve as important directing groups and ligands in a variety of metal-catalyzed reactions. The presence, number, and position of halogen atoms on the aromatic ring of an amine can significantly modulate its electronic and steric characteristics, which in turn dictates the stability and reactivity of the catalyst. nih.gov

The primary role of the amine group is to coordinate with a metal center, while the halogen substituents exert strong electron-withdrawing effects. This electronic influence can make the aromatic ring more or less susceptible to certain catalytic transformations. For instance, in palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of halogens can influence the rate of oxidative addition, a key step in the catalytic cycle. nih.gov

Furthermore, the steric bulk of large halogen atoms like iodine can create a specific coordination environment around the metal center. This can be advantageous in controlling selectivity, for example, by favoring the formation of a single product isomer (regioselectivity) or by preventing undesired side reactions, such as the formation of diarylated products in the Buchwald-Hartwig amination of primary amines. acs.org The interplay between these electronic and steric factors is crucial for designing effective catalysts. For example, in copper-catalyzed reactions, the formation of a Lewis acid-base complex between the copper(II) catalyst and an aniline (B41778) is a proposed first step, with the halogen substituents influencing the subsequent electron transfer processes. mdpi.com While many studies focus on halogenated anilines as substrates, the principles governing their interaction with metal centers are directly applicable to their potential function as ligands. nih.govmdpi.com

Catalytic Transformations Mediated by Triiodoaniline Derivatives

While the direct application of 3,4,5-triiodoaniline as a primary ligand in mainstream catalysis is not extensively documented, its derivatives and isomers serve as pivotal intermediates for constructing more complex molecules and catalytic systems. A key transformation is the deamination of triiodoaniline to produce polyiodinated aromatic scaffolds, such as 1,3,5-triiodobenzene (B10644), which are then used in subsequent catalytic reactions. researchgate.net

These polyhalogenated platforms are exceptionally useful in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. chemicalbook.comresearchgate.net By using a tri-substituted core like 1,3,5-triiodobenzene or its analogue 1,3,5-tribromobenzene (B165230), chemists can perform multiple, sequential coupling reactions to build large, star-shaped molecules with precise architectures. acs.org These resulting molecules can have applications in materials science or can themselves be designed as complex ligands for other catalytic processes. For instance, a triple C-N cross-coupling reaction using 1,3,5-tribromobenzene and specific anilines is a key step in synthesizing triazatrinaphthylene derivatives, which are π-conjugated systems with interesting electronic properties. acs.org

In another vein, chiral iodoaniline derivatives have been synthesized and employed as catalysts for asymmetric reactions. A notable example is the use of chiral iodoaniline-lactate based compounds to catalyze the α-oxysulfonylation of ketones with high yields and enantioselectivity. acs.org In this system, the iodoaniline moiety is a crucial part of the catalyst structure that generates a hypervalent iodine species in situ to facilitate the reaction. acs.org

The table below summarizes some of the key catalytic transformations that are mediated by triiodoaniline derivatives and related polyhalogenated compounds.

| Transformation | Catalyst System | Substrate Example | Derivative Used | Product Type | Ref |